molecular formula C13H14N2O6 B514723 3-Methylcyclopentyl 3,5-dinitrobenzoate

3-Methylcyclopentyl 3,5-dinitrobenzoate

Cat. No.: B514723
M. Wt: 294.26g/mol
InChI Key: VZUZEFBURGDXGX-UHFFFAOYSA-N
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Description

3-Methylcyclopentyl 3,5-dinitrobenzoate is an ester derivative of 3,5-dinitrobenzoic acid, where the hydroxyl group of the acid is replaced by a 3-methylcyclopentyloxy moiety. The compound features a cyclopentane ring substituted with a methyl group at the 3-position, esterified to the electron-deficient 3,5-dinitrobenzoyl group.

Properties

Molecular Formula

C13H14N2O6

Molecular Weight

294.26g/mol

IUPAC Name

(3-methylcyclopentyl) 3,5-dinitrobenzoate

InChI

InChI=1S/C13H14N2O6/c1-8-2-3-12(4-8)21-13(16)9-5-10(14(17)18)7-11(6-9)15(19)20/h5-8,12H,2-4H2,1H3

InChI Key

VZUZEFBURGDXGX-UHFFFAOYSA-N

SMILES

CC1CCC(C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Canonical SMILES

CC1CCC(C1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The 3,5-dinitrobenzoate functional group is critical for applications in chromatography, materials science, and adsorption. Below, we compare 3-methylcyclopentyl 3,5-dinitrobenzoate with key analogs, focusing on physical properties, reactivity, and functional roles.

Physical and Chemical Properties

Table 1: Comparative Physicochemical Data
Compound Molecular Weight (g/mol) Melting Point (°C) Key Functional Features Reference
Methyl 3,5-dinitrobenzoate 242.16 N/A Acylating agent in organic synthesis
Ethyl 3,5-dinitrobenzoate 256.19 94–95 Charge-transfer interactions in NMR
Cholesterol 3,5-dinitrobenzoate 580.75 N/A Sterol-modified adsorption properties
Starch 3,5-dinitrobenzoate Variable (polymer) N/A Creatinine adsorption (25 mg/g)
Neopentyl 3,5-dinitrobenzoate 198.46 N/A High solubility in nonpolar solvents

Key Observations :

  • Polarity and Solubility: The 3,5-dinitrobenzoyl group enhances polarity, as seen in ethyl 3,5-dinitrobenzoate’s high melting point (94–95°C) . Neopentyl derivatives exhibit improved solubility in nonpolar media due to bulky alkyl chains .
  • Thermal Stability : Methyl and ethyl derivatives are stable under reflux conditions, critical for synthetic applications .
Chromatographic Resolution

The 3,5-dinitrobenzoate group is essential for chiral separations. Derivatives with this moiety exhibit superior retention and selectivity in liquid chromatography compared to nitrobenzenesulfonate or benzoate analogs. For example:

  • Retention Order : 3,5-Dinitrobenzoate > 4-nitrobenzoate > benzoate .
  • Positional Effects : 1,3-Substituted derivatives show higher retention and selectivity than 1,2-substituted analogs .

Structural and Electronic Effects

  • Electron-Withdrawing Groups : The nitro groups in 3,5-dinitrobenzoates increase electrophilicity, enhancing reactivity in esterification and nucleophilic substitution reactions .
  • Steric Effects : Bulky substituents (e.g., 3-methylcyclopentyl) may reduce reaction rates in sterically hindered environments but improve thermal stability and crystallinity.

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